Product packaging for 3-Fluoro-5-(2-methylpropanoyl)benzonitrile(Cat. No.:)

3-Fluoro-5-(2-methylpropanoyl)benzonitrile

Cat. No.: B11723429
M. Wt: 191.20 g/mol
InChI Key: WVBMGYORFGRMRX-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-methylpropanoyl)benzonitrile is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO B11723429 3-Fluoro-5-(2-methylpropanoyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

3-fluoro-5-(2-methylpropanoyl)benzonitrile

InChI

InChI=1S/C11H10FNO/c1-7(2)11(14)9-3-8(6-13)4-10(12)5-9/h3-5,7H,1-2H3

InChI Key

WVBMGYORFGRMRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=CC(=C1)C#N)F

Origin of Product

United States

Reaction Mechanisms and Transformations of 3 Fluoro 5 2 Methylpropanoyl Benzonitrile

Mechanistic Understanding of Fluorination Processes on Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring, as seen in 3-Fluoro-5-(2-methylpropanoyl)benzonitrile, is a critical transformation in medicinal and materials chemistry. This is typically achieved through electrophilic fluorination. wikipedia.org The prevailing mechanism for this reaction is electrophilic aromatic substitution (SEAr).

The SEAr mechanism generally involves a two-step process:

The aromatic ring's π-electron system acts as a nucleophile, attacking an electrophilic fluorine source ("F+"). This step leads to the formation of a resonance-stabilized carbocation intermediate, often called a sigma-complex or Wheland intermediate.

A base removes a proton from the carbon atom bearing the new fluorine atom, which restores the ring's aromaticity and yields the fluorinated product.

Studies using kinetic isotope effects have shown that the decomposition of the Wheland-type intermediate is typically not the rate-determining step in these reactions. researchgate.netresearchgate.net The development of modern fluorinating agents has moved away from hazardous reagents like elemental fluorine towards safer, more selective N-F reagents. wikipedia.org These compounds, such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), contain a nitrogen-fluorine bond and serve as sources of electrophilic fluorine. wikipedia.org

The precise mechanism of how these N-F reagents deliver the fluorine atom remains a subject of investigation, with debate centering on whether the reaction proceeds via a direct SN2 pathway or a single-electron transfer (SET) process. wikipedia.orgnih.gov Evidence exists to support both possibilities depending on the specific substrates and reaction conditions.

Reactivity and Mechanistic Pathways of the Nitrile Functional Group

The nitrile group (–C≡N) is a highly versatile functional group in organic synthesis. researchgate.net Its structure, featuring a carbon-nitrogen triple bond, is strongly polarized, rendering the carbon atom electrophilic. openstax.org This electrophilicity is the basis for its reactivity towards nucleophiles, analogous to the reactivity of a carbonyl carbon. openstax.orglibretexts.org

The electrophilic carbon of the nitrile group readily undergoes attack by nucleophiles. wikipedia.org This initial nucleophilic addition breaks one of the π-bonds and forms a tetrahedral imine anion intermediate. openstax.org A prominent example of this reactivity is the reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi).

The mechanism proceeds as follows:

The nucleophilic carbon of the organometallic reagent adds to the electrophilic nitrile carbon.

This forms an intermediate imine salt.

Subsequent aqueous acidic workup hydrolyzes the imine salt to produce a ketone.

This reaction is a valuable method for ketone synthesis, as the ketone product is only formed after the hydrolysis step, preventing further reaction with the highly reactive organometallic reagent.

The nitrile group can be completely reduced to a primary amine (–CH₂NH₂). This transformation is a cornerstone of amine synthesis and can be accomplished using several powerful reducing agents. openstax.orgchemguide.co.uk

One of the most common methods involves the use of lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism for this reaction involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄. openstax.org

The first hydride attacks the electrophilic nitrile carbon, forming an imine anion. openstax.org

This intermediate can accept a second hydride, forming a dianion. libretexts.org

Protonation of the dianion during aqueous workup yields the primary amine. libretexts.org

Catalytic hydrogenation is another widely used and industrially important method. wikipedia.org This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.orgstudymind.co.uk

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines
ReagentTypical ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)1) Dry ether or THF solvent; 2) Aqueous acid workupA very strong, non-selective reducing agent. chemguide.co.uk
Catalytic Hydrogenation (H₂/Catalyst)Metal catalyst (Ni, Pd, Pt); elevated temperature and pressureEconomical method used in industry. wikipedia.orgstudymind.co.uk
Ammonia Borane (NH₃BH₃)Thermal decomposition conditions, no catalyst requiredAn environmentally benign method with good functional group tolerance. acs.org
Samarium Diiodide (SmI₂)Activation with Lewis basesA mild, single-electron transfer reagent with excellent functional group tolerance. organic-chemistry.org

Nitriles can be hydrolyzed to produce amides and, upon further hydrolysis, carboxylic acids. wikipedia.org This process can be catalyzed by either acid or base. chemguide.co.ukbyjus.com In both cases, an amide is formed as an intermediate, which can sometimes be isolated under milder conditions. byjus.comorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid. commonorganicchemistry.com

The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. organicchemistrytutor.comchemistrysteps.com

A water molecule, acting as a nucleophile, attacks the carbon.

After a series of proton transfers, an amide intermediate is formed. chemistrysteps.com

Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid and an ammonium salt. chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion (OH⁻) acts as a potent nucleophile. commonorganicchemistry.com

The hydroxide ion directly attacks the nitrile carbon to form an imine anion. openstax.org

Protonation of this intermediate leads to a hydroxy imine, which tautomerizes to an amide. openstax.org

Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt. chemistrysteps.com Ammonia gas is also liberated. chemguide.co.uk Acidification in a separate step is required to obtain the free carboxylic acid. chemguide.co.uk

Table 2: Comparison of Acid- and Base-Catalyzed Nitrile Hydrolysis
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
CatalystStrong acid (e.g., HCl, H₂SO₄) commonorganicchemistry.comStrong base (e.g., NaOH, KOH) commonorganicchemistry.com
Initial StepProtonation of nitrile nitrogen chemistrysteps.comNucleophilic attack by OH⁻ on nitrile carbon openstax.org
IntermediateAmide byjus.comAmide byjus.com
Final Product (before workup)Carboxylic acid and ammonium salt chemguide.co.ukCarboxylate salt and ammonia chemguide.co.uk

In addition to its transformations, the nitrile group can function as a weakly coordinating directing group in transition-metal-catalyzed C-H functionalization reactions. researcher.life This capability allows for the selective activation of otherwise inert C-H bonds at specific positions on the aromatic ring. Research has demonstrated that nitrile-based templates can be used to achieve meta-selective C-H bond functionalization. nih.govacs.orgacs.org The linear geometry of the nitrile group helps to alleviate the strain that can occur in the formation of the required metallocyclophane intermediate, facilitating C-H activation at the meta position. nih.govacs.org

Reactivity of the Aromatic Acyl Moiety

The 2-methylpropanoyl group attached to the benzene (B151609) ring in this compound is an acyl group, making the molecule an aromatic ketone. This group has a profound electronic influence on the aromatic ring's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions.

The acyl group is a powerful deactivating group and a meta-director. youtube.com

Deactivating Nature: The carbonyl group (C=O) is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen and the resonance effect (mesomeric effect), where the π-electrons of the ring can be delocalized onto the carbonyl oxygen. This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. chemcess.com

Meta-Directing Effect: The electron-withdrawing resonance effect destabilizes the sigma-complex intermediates formed during electrophilic attack at the ortho and para positions more than it does for attack at the meta position. Consequently, electrophilic substitution occurs preferentially at the meta position relative to the acyl group.

Nucleophilic Acyl Substitution Pathways

The 2-methylpropanoyl group, a ketone, is a key site for nucleophilic attack. However, unlike carboxylic acid derivatives, ketones typically undergo nucleophilic addition rather than substitution, as they lack a suitable leaving group attached to the carbonyl carbon. The reaction pathway involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

A typical reaction is the addition of a Grignard reagent or an organolithium compound, which results in the formation of a tertiary alcohol after an acidic workup. For instance, the reaction with methylmagnesium bromide would yield 2-(3-cyano-5-fluorophenyl)-3-methylbutan-2-ol.

Another important reaction is reduction, where hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) add a hydride ion to the carbonyl carbon. This results in the formation of a secondary alcohol, 1-(3-cyano-5-fluorophenyl)-2-methylpropan-1-ol.

It is important to note that while the term "nucleophilic acyl substitution" is used in the section heading, the characteristic reaction of the ketone functional group in this compound with strong nucleophiles is addition. True nucleophilic acyl substitution would require the cleavage of a carbon-carbon bond, which is energetically unfavorable under typical conditions.

Interactive Data Table: Predicted Nucleophilic Addition Reactions
NucleophilePredicted ProductReaction Type
Methylmagnesium Bromide (CH₃MgBr)2-(3-cyano-5-fluorophenyl)-3-methylbutan-2-olGrignard Reaction (Nucleophilic Addition)
Sodium Borohydride (NaBH₄)1-(3-cyano-5-fluorophenyl)-2-methylpropan-1-olReduction (Nucleophilic Addition)
Hydrogen Cyanide (HCN)2-(3-cyano-5-fluorophenyl)-3-methyl-2-hydroxybutanenitrileCyanohydrin Formation (Nucleophilic Addition)

Alpha-Proton Acidity and Enolization in the 2-Methylpropanoyl Group

The hydrogen atom attached to the carbon adjacent to the carbonyl group (the α-carbon) in the 2-methylpropanoyl substituent exhibits enhanced acidity. This is due to the electron-withdrawing nature of the carbonyl group, which stabilizes the resulting conjugate base, an enolate, through resonance. The negative charge of the enolate is delocalized onto the electronegative oxygen atom.

The pKa of this α-proton is influenced by the electronic effects of the substituents on the aromatic ring. Both the fluorine atom and the nitrile group are strongly electron-withdrawing, which further increases the acidity of the α-proton by inductively pulling electron density away from the α-carbon. This enhanced acidity makes the formation of the corresponding enolate more favorable in the presence of a suitable base.

The formation of the enolate is the first step in several important reactions, such as alkylation and condensation reactions. For example, in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the enolate can be formed quantitatively and then reacted with an electrophile, such as an alkyl halide, to introduce a new substituent at the α-position.

The enolate can also exist in equilibrium with its tautomer, an enol. This keto-enol tautomerism is a fundamental concept in carbonyl chemistry. For simple ketones, the keto form is generally more stable and predominates at equilibrium.

Interactive Data Table: Factors Influencing Alpha-Proton Acidity
FactorEffect on AcidityReason
Carbonyl GroupIncreasesResonance stabilization of the enolate conjugate base.
Fluorine Substituent (on ring)IncreasesInductive electron withdrawal.
Nitrile Group (on ring)IncreasesInductive and resonance electron withdrawal.

Substituent Effects on Aromatic Reactivity and Regioselectivity

The reactivity of the benzene ring in this compound towards electrophilic and nucleophilic aromatic substitution is governed by the directing and activating/deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution:

All three substituents—fluoro, cyano, and 2-methylpropanoyl—are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles.

In terms of regioselectivity, the directing effects of the substituents must be considered:

Cyano Group: A meta-director due to its strong electron-withdrawing inductive and resonance effects.

2-Methylpropanoyl Group: A meta-director due to its electron-withdrawing inductive and resonance effects.

The positions on the aromatic ring are C2, C4, and C6 relative to the 2-methylpropanoyl group at C1. The fluoro group is at C3 and the cyano group is at C5. The directing effects are as follows:

The 2-methylpropanoyl group directs incoming electrophiles to the C5 position (already occupied by the cyano group) and the C3 position (already occupied by the fluoro group).

The fluoro group directs to the C2 and C4 positions (ortho and para to itself).

The cyano group directs to the C1 (occupied) and C3 (occupied) positions relative to itself.

Considering these effects, the most likely positions for electrophilic attack are C2 and C4, as directed by the fluoro group. However, due to the strong deactivating nature of all three substituents, harsh reaction conditions would likely be required for electrophilic aromatic substitution to occur.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing cyano and 2-methylpropanoyl groups, particularly ortho and para to the fluorine atom, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the ring and displaces a leaving group, in this case, the fluoride ion.

The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. A strong nucleophile, such as an alkoxide or an amine, can displace the fluorine atom. For example, reaction with sodium methoxide would be expected to yield 3-methoxy-5-(2-methylpropanoyl)benzonitrile. This type of reaction is synthetically valuable for introducing a variety of functional groups onto the aromatic ring. beilstein-journals.orgnih.govresearchgate.net

Interactive Data Table: Substituent Effects on Aromatic Substitution
SubstituentEffect on Electrophilic SubstitutionDirecting EffectEffect on Nucleophilic Substitution
-F (Fluoro)DeactivatingOrtho, ParaLeaving Group
-CN (Cyano)DeactivatingMetaActivating
-CO-iPr (2-Methylpropanoyl)DeactivatingMetaActivating

Spectroscopic Data for this compound Not Available in Public Scientific Literature

Following a comprehensive search of public scientific databases and literature, detailed spectroscopic characterization data for the chemical compound This compound could not be located. As a result, it is not possible to provide a scientifically accurate article based on the requested detailed outline.

The required information, including high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, is essential for a thorough structural elucidation and conformational analysis as specified in the user's instructions. This includes:

¹H, ¹³C, and ¹⁹F NMR data: Specific chemical shifts, coupling constants, and through-space or through-bond interactions are not publicly documented for this compound.

2D NMR data: No studies employing techniques such as COSY, HSQC, HMBC, or NOESY for this molecule were found, which are necessary to determine its spatial and bond connectivity.

Infrared (IR) and Raman spectra: Characteristic band assignments for the nitrile, carbonyl, and aromatic ring vibrations, as well as any analysis of conformational isomers, are not available.

While general principles of these spectroscopic techniques and data for analogous or isomeric compounds are available, utilizing such information would be speculative and scientifically inaccurate for this compound. Generating an article without specific data for the target molecule would lead to the fabrication of details, which contravenes the core requirement for factual accuracy.

Therefore, the article focusing on the advanced spectroscopic characterization of this compound cannot be generated at this time due to the absence of the necessary primary research findings in the public domain.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For 3-Fluoro-5-(2-methylpropanoyl)benzonitrile, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₁H₁₀FNO.

Exact Mass Determination

The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent isotopes. This calculated value serves as a benchmark for experimental HRMS analysis.

Table 1: Theoretical Exact Mass Calculation for C₁₁H₁₀FNO

Element Isotope Exact Mass (Da) Count Total Mass (Da)
Carbon ¹²C 12.000000 11 132.000000
Hydrogen ¹H 1.007825 10 10.078250
Fluorine ¹⁹F 18.998403 1 18.998403
Nitrogen ¹⁴N 14.003074 1 14.003074
Oxygen ¹⁶O 15.994915 1 15.994915

| Total | | | | 191.074642 |

An experimental HRMS measurement yielding a mass value extremely close to 191.0746 Da would confirm the elemental composition of the molecule.

Fragmentation Pathway Analysis

Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation patterns, providing valuable structural information. While specific data for the target compound is unavailable, likely fragmentation pathways can be predicted based on the functional groups present (fluorobenzonitrile and an isobutyryl group).

Key predicted fragmentation patterns include:

Loss of the isopropyl group: A primary fragmentation event would likely be the cleavage of the C-C bond between the carbonyl and the isopropyl group, resulting in the loss of a propyl radical (•CH(CH₃)₂) and the formation of a stable acylium ion.

Loss of the isobutyryl group: Cleavage of the bond between the benzene (B151609) ring and the carbonyl group could lead to the loss of the entire isobutyryl group.

Fragmentation of the benzonitrile (B105546) core: Further fragmentation could involve the characteristic losses associated with benzonitrile derivatives, such as the loss of HCN.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Chromophores

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption bands observed are characteristic of the chromophores present in the structure. The primary chromophore in this compound is the substituted benzene ring.

The electronic spectrum of benzonitrile, a parent compound, shows characteristic absorptions that are influenced by substituents. nist.govnist.gov The presence of the fluorine atom, the nitrile group, and the 2-methylpropanoyl group on the benzene ring in this compound will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzonitrile.

Expected Electronic Transitions

The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The carbonyl group of the 2-methylpropanoyl substituent also contains a chromophore and can exhibit weaker n → π* transitions.

Table 2: Predicted UV-Vis Absorption Data and Electronic Transitions

Chromophore Expected Transition Predicted λmax Range (nm)
Substituted Benzene Ring π → π* 200 - 280

The precise positions and intensities of these bands would be influenced by the electronic effects of the substituents and the solvent used for the analysis. Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), could provide theoretical absorption spectra to complement experimental findings. sphinxsai.com

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Molecular Geometry

Analysis of the crystal structure would reveal:

The planarity of the benzene ring.

The orientation of the nitrile and 2-methylpropanoyl substituents relative to the ring.

Precise bond lengths and angles for the entire molecule, which can be compared with theoretical values from computational models.

Intermolecular Interactions

Furthermore, X-ray crystallography would elucidate the nature of intermolecular interactions that govern the crystal packing. Potential interactions for this molecule include:

Dipole-dipole interactions: Arising from the polar C-F, C≡N, and C=O bonds.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O and C-H···N hydrogen bonds: Weak hydrogen bonds involving the hydrogen atoms and the oxygen or nitrogen atoms.

While no experimental crystal structure data is currently available for this compound, the insights gained from such an analysis would be invaluable for understanding its solid-state properties and polymorphism.

Computational and Theoretical Investigations of 3 Fluoro 5 2 Methylpropanoyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Fluoro-5-(2-methylpropanoyl)benzonitrile, these computational methods provide insights into its electronic structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to find the most stable conformation of a molecule, which corresponds to the minimum energy on the potential energy surface. For benzonitrile (B105546) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been shown to provide reliable predictions of molecular structures and vibrational frequencies. mdpi.comderpharmachemica.comresearchgate.net

For related molecules like 3-fluorobenzonitrile, DFT calculations at the RB3LYP/aug-cc-pvtz level have been used to determine stable structures and vibrational frequencies for the ground (S₀), first excited (S₁), and cationic ground (D₀) states. mdpi.com Such calculations allow for the prediction of spectroscopic parameters that are often in good agreement with experimental results. mdpi.com

Interactive Data Table: Representative DFT Calculation Parameters for Benzonitrile Derivatives

CompoundMethod/Basis SetCalculated PropertyReference
3-FluorobenzonitrileRB3LYP/aug-cc-pvtzGeometry, Vibrational Frequencies mdpi.com
5-Fluoro-2-Methyl BenzonitrileB3LYP/variousGeometry, Vibrational Frequencies orientjchem.org
3-Chloro-4-fluoro benzonitrileB3LYP/6-311++G(d,p)Geometry, Vibrational Frequencies researchgate.net

Ab Initio Methods for High-Level Electronic Structure Theory

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction, Coupled Cluster), can provide highly accurate results, albeit at a greater computational cost than DFT. For molecules like 3-chloro-4-fluoro benzonitrile, both HF and DFT methods have been used to calculate the optimized geometry and vibrational frequencies. researchgate.net While specific high-level ab initio calculations for this compound are not detailed in the search results, such studies would be valuable for benchmarking the accuracy of DFT results and for obtaining more precise electronic properties.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and bonds. For related benzonitrile derivatives, NBO analysis has been employed to understand the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net In the case of this compound, NBO analysis would reveal the interactions between the filled and vacant orbitals, quantifying the intramolecular charge transfer and the electronic effects of the fluoro, cyano, and 2-methylpropanoyl substituents on the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for predicting the reactivity and kinetic stability of a compound. The HOMO-LUMO energy gap is a key parameter that indicates the molecule's excitability and its ability to participate in chemical reactions. For 5-fluoro-2-methylbenzonitrile, FMO analysis has been used to predict its optical and electric properties. researchgate.net A similar analysis for this compound would involve calculating the energies of the HOMO and LUMO to estimate its reactivity, with a smaller energy gap suggesting higher reactivity.

Interactive Data Table: Conceptual FMO Parameters

ParameterDescriptionSignificance for Reactivity
E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelated to the ability to donate an electron.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to the ability to accept an electron.
HOMO-LUMO GapE(LUMO) - E(HOMO)Indicates chemical reactivity and kinetic stability.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions by providing detailed information about the potential energy surface.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the pathway of a chemical reaction, it is essential to identify the transition state (TS), which is the saddle point on the potential energy surface connecting reactants and products. Computational methods can be used to locate the geometry of the TS and calculate its energy, which corresponds to the activation energy of the reaction.

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. IRC calculations trace the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the identified transition state correctly connects the desired reactants and products. While specific reaction mechanism studies involving this compound are not present in the search results, this computational approach would be critical for investigating its synthesis or degradation pathways.

Computational Kinetic and Thermodynamic Studies

Computational kinetic and thermodynamic studies are fundamental to understanding the stability of a molecule and the likelihood and speed of its chemical reactions. These investigations for this compound would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine key energetic parameters. researchgate.net

Thermodynamic Analysis: The thermodynamic stability of the molecule can be assessed by calculating its standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). These values provide a baseline for its stability relative to other isomers or potential reactants and products.

Kinetic Analysis: Kinetic studies focus on the energy barriers of potential reactions. By mapping the potential energy surface of a reaction involving this compound, chemists can identify transition states—the highest energy points along a reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy (Ea), is crucial for determining the reaction rate. numberanalytics.com A lower activation energy implies a faster reaction. Such studies could explore, for instance, the reactivity of the carbonyl group or nucleophilic aromatic substitution on the benzene ring.

The following table outlines the key parameters that would be determined in these studies.

ParameterDescriptionSignificance for this compound
Enthalpy of Reaction (ΔH) The heat absorbed or released during a chemical reaction at constant pressure.Indicates whether a potential reaction is exothermic (releases heat) or endothermic (absorbs heat), providing insight into its feasibility.
Gibbs Free Energy (ΔG) The energy available to do useful work during a reaction; it accounts for both enthalpy and entropy.Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.A primary determinant of the reaction rate. High activation energy suggests a slow reaction.
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of reactants.Can be estimated using transition state theory and the calculated activation energy, allowing for quantitative prediction of reaction speed.

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical methods are invaluable for predicting how and where a molecule will react. For this compound, these predictions would guide synthetic efforts and help to understand its chemical behavior.

Regioselectivity: Regioselectivity refers to the preference of a reaction to occur at one position over another. In this compound, the benzene ring presents several possible sites for electrophilic or nucleophilic attack. Local reactivity descriptors, such as Fukui functions or the local electrophilicity index, can be calculated for each atom. rsc.org These indices quantify the susceptibility of each atomic site to attack, allowing for the prediction of the most probable reaction product. For example, in an aromatic substitution reaction, these calculations would predict which of the available positions on the benzene ring is most likely to be substituted. mdpi.com

Stereoselectivity: While the parent molecule is achiral, reactions involving it could create chiral centers. Theoretical calculations can predict the stereochemical outcome of such reactions by comparing the activation energies of the pathways leading to different stereoisomers. The pathway with the lower energy barrier will be favored, resulting in a higher yield of that particular stereoisomer.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. aip.org

Conformational Space Exploration: The 2-methylpropanoyl side chain of the molecule is flexible and can adopt various conformations due to rotation around its single bonds. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.

Solvent Effects: Chemical reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and outcomes. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. nih.govillinois.edu These simulations can reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby affecting the thermodynamics and kinetics of the reaction. researchgate.net Implicit solvent models can also be used for a less computationally intensive, yet often effective, approximation of solvent effects. nih.gov

Structure-Reactivity and Structure-Function Relationship Studies

Structure-Reactivity and Structure-Function Relationship (SAR/SFR) studies aim to establish a correlation between the chemical structure of a molecule and its resulting activity or function. nih.govresearchgate.net In the context of drug discovery or materials science, these studies are pivotal for optimizing molecular properties.

For this compound, computational SAR studies would involve creating a library of related molecules by systematically modifying its structure (e.g., changing the position of the fluoro group, altering the ketone substituent, or adding other functional groups). oncodesign-services.com The properties of these new molecules would then be calculated and compared.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a more advanced approach that develops mathematical models to quantitatively link the structural properties of a set of molecules to their biological activity. nih.govlongdom.org These models are built by calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find the best correlation with the observed activity. While no experimental activity data for this compound is readily available, a hypothetical QSAR study could be designed to guide the synthesis of derivatives with desired properties.

In Silico Design and Virtual Screening of Related Derivatives

In silico design and virtual screening are powerful computational techniques used to identify promising new molecules from large chemical libraries without the need for extensive synthesis and testing. scribd.comcreative-biostructure.com

In Silico Design: Based on the insights gained from SAR studies, new derivatives of this compound could be designed with potentially enhanced properties. For example, if a particular structural feature is found to be important for a desired function, new molecules can be designed that incorporate or enhance this feature.

Virtual Screening: Virtual screening is a computational method that involves docking a large number of molecules into the binding site of a biological target (e.g., a protein or enzyme) to predict their binding affinity. mdpi.comnih.gov If this compound were identified as a hit compound for a particular target, virtual screening could be used to search large databases for structurally similar compounds with potentially higher activity. slideshare.net This process can significantly accelerate the drug discovery process by prioritizing a smaller number of promising candidates for experimental testing.

Q & A

Q. What are the key synthetic routes for 3-Fluoro-5-(2-methylpropanoyl)benzonitrile, and how can purity be verified?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki or Sonogashira) to introduce substituents to the benzonitrile core. For example, the trifluoromethyl or propanoyl groups can be added via palladium-catalyzed coupling. Intermediate steps may include fluorination using agents like Selectfluor® or KF. Purity verification employs HPLC with UV/radioactivity detection (for radiolabeled analogs) and LC-MS for structural confirmation. For instance, reverse-phase HPLC (C18 column, acetonitrile/ammonium formate mobile phase) achieves >99% purity, as validated in radioligand synthesis workflows .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :
  • LC-MS/MS : Identifies molecular ions (e.g., [M+H]⁺) and fragments to confirm structure. Collision-induced dissociation (CID) spectra help elucidate conjugation sites (e.g., glutathione adducts) .
  • NMR : ¹⁹F NMR tracks fluorine substituents, while ¹H/¹³C NMR resolves aromatic and acyl group positions.
  • Radio-HPLC : Critical for radiochemical purity assessment in PET tracer studies, with retention times matched to non-radioactive standards .

Q. What safety precautions are necessary when handling fluorinated benzonitrile compounds?

  • Methodological Answer :
  • Storage : Keep in cool (<6°C), ventilated areas away from ignition sources due to moderate flammability (flash point ~65°C) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
  • Waste Disposal : Segregate halogenated waste and neutralize cyanide byproducts via oxidation (e.g., hydrogen peroxide) .

Advanced Research Questions

Q. How does the substitution pattern influence the metabolic stability of fluorinated benzonitrile derivatives in vivo?

  • Methodological Answer :
  • Glutathionylation : Fluorine at the 3-position and electron-withdrawing groups (e.g., nitrile) increase susceptibility to nucleophilic attack by glutathione (GSH), leading to defluorination. This is observed in rat brain extracts, where [¹⁸F]SP203 forms S-glutathione (SP203Glu, m/z 548) and N-acetylcysteine (SP203Nac, m/z 404) conjugates .
  • Mitigation Strategies : Replace fluoromethyl groups with bulkier substituents (e.g., trifluoromethyl) or use disulfiram to inhibit metabolic enzymes (though ineffective in CYP2E1 inhibition studies) .

Q. What strategies can mitigate in vivo defluorination of fluorinated benzonitrile-based radioligands?

  • Methodological Answer :
  • Structural Modification : Introduce steric hindrance near the fluorine atom (e.g., 2-methylpropanoyl group) to block GSH access.
  • Isotope Effects : Use ¹⁸F instead of ¹⁹F to slow enzymatic cleavage, though this requires PET-specific synthesis .
  • Enzyme Knockout Models : Test radioligands in GSH-deficient transgenic mice to isolate defluorination pathways .

Q. How can computational modeling predict the reactivity of the fluorinated aromatic ring in electrophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. For 3-fluoro-5-acylbenzonitriles, the nitrile group directs electrophiles to the para position relative to fluorine.
  • Molecular Dynamics (MD) : Simulate GSH conjugation kinetics using docking software (e.g., AutoDock) to predict metabolic hotspots .

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